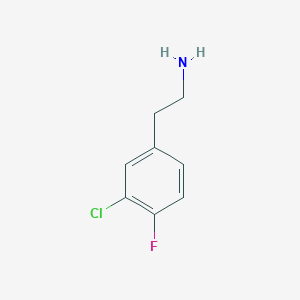
氧杂-4-基碳酰氯
描述
Oxan-4-yl carbonochloridate, also known as OCC, is an organic compound with a unique structure and properties. It is a colorless, odorless, and non-toxic compound that is widely used in industrial and scientific research applications. OCC is a versatile compound that can be used to synthesize a variety of organic compounds, and its unique properties make it useful for a variety of applications.
科学研究应用
1. 抗真菌剂的合成
氧杂-4-基碳酰氯可作为抗真菌剂合成的中间体。 Attia 等人 (2013) 的一项研究报道了用作创建新型含咪唑抗真菌剂的中间体的化合物的合成和表征。这突出了该化合物在药物研究中的用途。
2. 空气质量建模
在空气质量模拟模型中,化学氧化剂机制至关重要,氧杂-4-基碳酰氯相关化合物可能有助于这些模型。 Dodge (2000) 的综述讨论了各种机制,包括碳键机制和 SAPRC 机制,这些机制有可能结合氧杂-4-基碳酰氯衍生物进行建模。
3. 肉类系统中的蛋白质氧化
肉类系统中蛋白质氧化的研究可能涉及氧杂-4-基碳酰氯等化合物。 Estévez (2011) 综述了肉类中的蛋白质羰基化,这是一种蛋白质氧化形式,其中可能涉及类似于氧杂-4-基碳酰氯的化合物,尤其是在了解肉类加工和储存的化学方面。
4. 水氧化催化剂的开发
氧杂-4-基碳酰氯相关研究包括水氧化催化剂的开发,如 Dismukes 等人 (2009) 所述。该研究探索了受生物启发的 Mn4O4-立方烷水氧化催化剂,与光系统 II 水氧化复合物建立了相似之处,其中类似的化合物可能发挥作用。
5. 碳纳米管的表面化学
碳纳米管的表面化学在受各种化学处理的影响下,是与氧杂-4-基碳酰氯相关的另一个研究领域。 Wepasnick 等人 (2011) 评估了不同的化学氧化剂如何影响多壁碳纳米管的表面化学和结构,这是一个氧杂-4-基碳酰氯衍生物可能相关的领域。
属性
IUPAC Name |
oxan-4-yl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c7-6(8)10-5-1-3-9-4-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPXWKCKQMBYBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626267 | |
| Record name | Oxan-4-yl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89641-80-5 | |
| Record name | Oxan-4-yl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxan-4-yl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

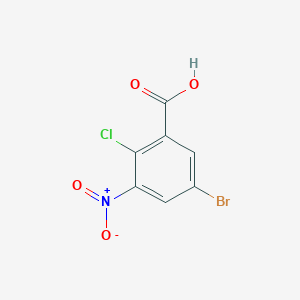

![4-[2-(Piperidin-1-yl)ethyl]benzoic acid](/img/structure/B1322385.png)
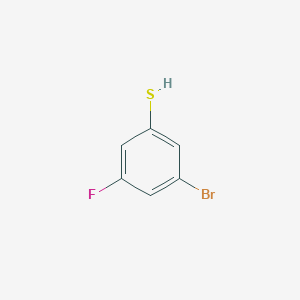
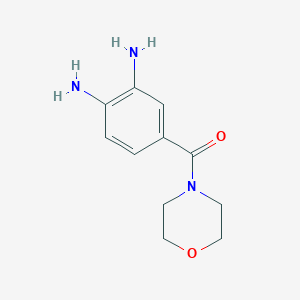
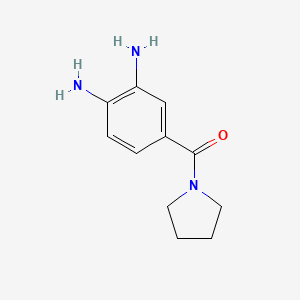
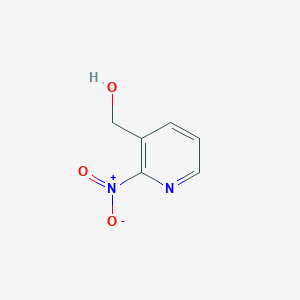
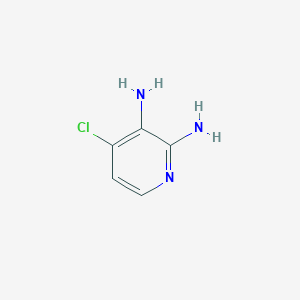

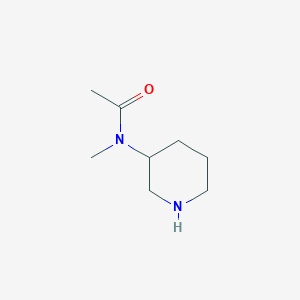
![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)

